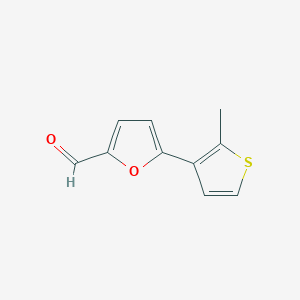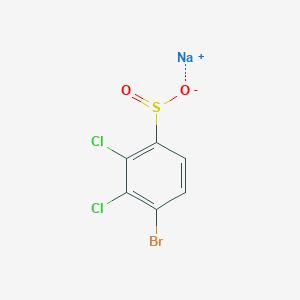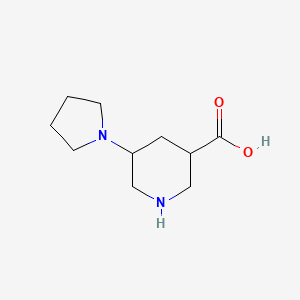![molecular formula C15H18N2O2 B13193956 (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is a chiral compound with a unique structure that includes a cyclopentanol ring substituted with a benzyl-pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a series of reactions starting from cyclopentanone. Reduction of cyclopentanone using sodium borohydride (NaBH4) yields cyclopentanol.
Introduction of the Benzyl-Pyrazole Moiety: The benzyl-pyrazole moiety can be introduced through a nucleophilic substitution reaction. Benzyl bromide reacts with pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form benzyl-pyrazole.
Coupling Reaction: The final step involves the coupling of the benzyl-pyrazole moiety with the cyclopentanol ring. This can be achieved through an etherification reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of various alcohols and hydrocarbons.
Substitution: Formation of substituted benzyl-pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-pyrazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-[(1-Phenyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing targeted therapies and specialized chemical applications.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
(1R,2R)-2-(1-benzylpyrazol-4-yl)oxycyclopentan-1-ol |
InChI |
InChI=1S/C15H18N2O2/c18-14-7-4-8-15(14)19-13-9-16-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,14-15,18H,4,7-8,10H2/t14-,15-/m1/s1 |
Clé InChI |
BYXWUVOZPYRHQB-HUUCEWRRSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
SMILES canonique |
C1CC(C(C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)


![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)


![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13193930.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)


